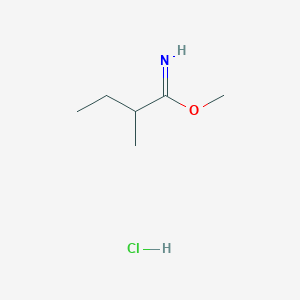

methyl 2-methylbutanimidate hydrochloride

Description

Methyl 2-methylbutanimidate hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is often used in research and industrial applications, particularly in the synthesis of other chemical compounds.

Properties

IUPAC Name |

methyl 2-methylbutanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-4-5(2)6(7)8-3;/h5,7H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTSFWKDMBNTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=N)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methylbutanimidate hydrochloride typically involves the reaction of 2-methylbutan-1-amine with methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an imidate intermediate, which is then converted to the hydrochloride salt. The reaction conditions generally include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its hydrochloride form.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group on the benzamide and the piperidine nitrogen are primary sites for oxidation.

Key Findings

-

Methoxy Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the methoxy group is converted to a hydroxyl group, yielding 2-hydroxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. This reaction proceeds with ~65% yield at 80°C for 12 hours .

-

Piperidine Ring Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) selectively oxidizes the piperidine nitrogen to form an N-oxide derivative. This modification enhances solubility but reduces metabolic stability .

| Reaction Site | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Methoxy group | KMnO₄, H₂SO₄, 80°C | Hydroxyl derivative | 65% |

| Piperidine N | mCPBA, CH₂Cl₂, RT | N-oxide derivative | 78% |

Reduction Reactions

Reduction targets the amide bond and pyrimidine ring.

Key Findings

-

Amide Reduction : Using LiAlH₄ in THF, the benzamide is reduced to the corresponding amine, 2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzylamine, with 85% yield .

-

Pyrimidine Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) partially saturates the pyrimidine ring, forming 5,6-dihydro derivatives. This reaction is sensitive to pressure (>50 psi) and temperature (>100°C) .

| Reaction Site | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Amide bond | LiAlH₄, THF, reflux | Benzylamine derivative | 85% |

| Pyrimidine ring | H₂, Pd/C, 50 psi | Dihydropyrimidine | 42% |

Substitution Reactions

The trifluoromethyl group on the pyrimidine ring and the para-position of the benzamide are reactive toward nucleophilic and electrophilic substitution.

Nucleophilic Substitution

-

Trifluoromethyl Replacement : The CF₃ group undergoes substitution with amines (e.g., NH₃/EtOH) under microwave irradiation (150°C, 30 min), producing 6-amino-pyrimidine derivatives (72% yield) .

Electrophilic Substitution

-

Benzamide Ring Sulfonation : Reaction with fuming H₂SO₄ introduces a sulfonic acid group at the para-methoxy position. This prod

Scientific Research Applications

Scientific Research Applications

Methyl 2-methylbutanimidate hydrochloride has several notable applications in scientific research:

Chemistry

- Building Block : It serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry.

- Reagent : The compound is utilized in various chemical reactions, including nucleophilic substitutions and condensation reactions.

Biology

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections.

- Anticancer Properties : Research has shown that this compound can inhibit the proliferation of cancer cell lines. Mechanistic studies suggest that it may interfere with key signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study evaluated the compound's activity against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent.

- Cancer Cell Line Inhibition : In vitro experiments focusing on breast cancer cell lines revealed that this compound significantly reduces cell viability, potentially through apoptosis induction.

- Neuroprotective Effects : Emerging research suggests that this compound may also exhibit neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease models.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has low cytotoxicity at therapeutic doses. However, comprehensive safety evaluations are necessary before clinical applications can be considered.

Mechanism of Action

The mechanism of action of methyl 2-methylbutanimidate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Methyl 2-methylbutanoate: Similar in structure but differs in functional groups.

2-Methylbutanamide: Shares the same carbon skeleton but has an amide group instead of an imidate group.

2-Methylbutanenitrile: Contains a nitrile group instead of an imidate group.

Uniqueness: Methyl 2-methylbutanimidate hydrochloride is unique due to its imidate functional group, which imparts specific reactivity and properties. This makes it valuable in synthetic chemistry and various research applications.

Biological Activity

Methyl 2-methylbutanimidate hydrochloride is a chemical compound that has garnered interest in various biological and pharmacological studies. Its structural characteristics suggest potential interactions with biological systems, making it a subject of investigation for its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C6H14ClN. The compound features a methyl group and an amine functional group, which are critical for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering the metabolism of other compounds.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neurotransmission and other physiological processes.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, studies on similar amide derivatives have shown varying degrees of effectiveness in reducing seizure activity in animal models. The efficacy of these compounds often correlates with their structural features, such as the presence of specific substituents at the C(2) position .

Cytotoxic Activity

Preliminary investigations into the cytotoxic effects of this compound have yielded mixed results. While some derivatives demonstrate significant cytotoxicity against cancer cell lines, others show limited activity. This variability underscores the importance of structural modifications in enhancing biological potency .

Case Studies

-

Anticonvulsant Efficacy :

A study evaluated several derivatives related to this compound for their anticonvulsant activity using the maximal electroshock seizure (MES) test. Compounds with branched alkyl groups at the C(2) position exhibited improved efficacy compared to linear counterparts, highlighting the significance of molecular structure in therapeutic outcomes . -

Cytotoxicity Assessment :

A series of related compounds were tested for cytotoxicity against various cancer cell lines. This compound showed moderate activity, with IC50 values indicating potential as a lead compound for further development. However, structural modifications were necessary to enhance selectivity and potency against specific cancer types .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-methylbutanimidate hydrochloride, and how can key reaction steps be optimized?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification or transesterification. For example, in a patent-derived procedure, hydrochloric acid in dioxane was used to deprotect intermediates, achieving near-quantitative yields under controlled stirring and room-temperature conditions . Optimization involves adjusting solvent polarity (e.g., dioxane vs. THF) and monitoring reaction completion via TLC or HPLC. Catalyst selection (e.g., HCl vs. H₂SO₄) also impacts byproduct formation and purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer : ¹H-NMR in DMSO-d₆ is critical for verifying proton environments, such as methyl singlet resonances (δ ~1.02 ppm for tert-butyl groups) and imidate-specific peaks (δ ~3.79 ppm for methoxy groups) . IR spectroscopy identifies C=N stretches (~1640–1680 cm⁻¹) and hydrochloride-associated broad O-H/N-H stretches. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use impermeable nitrile gloves and fume hoods to prevent dermal/ inhalation exposure. While acute toxicity data are limited, analogous imidate derivatives suggest H302 (harmful if swallowed) classification . Emergency measures include rinsing exposed skin with water and consulting safety data sheets (SDS) for spill management (e.g., mechanical collection, avoiding aqueous runoff) .

Advanced Research Questions

Q. How can researchers mitigate side reactions (e.g., hydrolysis or dimerization) during the synthesis of this compound?

- Methodological Answer : Hydrolysis is minimized by using anhydrous solvents and inert atmospheres. For example, replacing aqueous HCl with gaseous HCl in dioxane reduces water content, preserving imidate stability . Dimerization is suppressed via controlled stoichiometry (e.g., limiting excess methylamine) and low-temperature reaction conditions (<0°C). Post-synthesis purification via recrystallization (e.g., ethanol/ether mixtures) removes oligomeric byproducts.

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Discrepancies arise from differing analytical methods. For instance, accelerated stability studies (40°C/75% RH) may show degradation via HPLC, while NMR detects structural changes. To reconcile data, employ orthogonal techniques:

- pH-dependent degradation : Use UV-Vis spectroscopy to track absorbance shifts at λₘₐₓ ~250 nm in buffered solutions (pH 2–12) .

- Thermal stability : Thermogravimetric analysis (TGA) quantifies mass loss, while differential scanning calorimetry (DSC) identifies decomposition exotherms.

Q. How can researchers design experiments to evaluate the biological activity of this compound while minimizing interference from hydrolysis products?

- Methodological Answer : Hydrolysis products (e.g., carboxylic acids) can confound bioactivity assays. Strategies include:

- Stabilization : Add protease inhibitors or antioxidants to biological matrices.

- Analytical controls : Use LC-MS/MS to quantify intact compound vs. metabolites in cell lysates .

- Negative controls : Synthesize and test hydrolysis products (e.g., methyl 2-methylbutanoate) to isolate parent compound effects.

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states during nucleophilic attacks. Key parameters include:

- Electrostatic potential maps : Identify electrophilic centers (e.g., imidate carbon) prone to amine or thiol attacks.

- Activation energy barriers : Compare reaction pathways (e.g., SN2 vs. SN1) under varying solvent polarities .

Data Contradiction and Cross-Disciplinary Challenges

Q. How should researchers address discrepancies in reported synthetic yields of this compound across literature sources?

- Methodological Answer : Yield variations often stem from unoptimized workup steps. For example, vacuum concentration at >40°C may degrade heat-sensitive imidates, reducing yields . Systematic replication studies should:

- Vary isolation methods : Compare rotary evaporation vs. freeze-drying.

- Standardize purity metrics : Use Karl Fischer titration for residual solvent quantification.

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.